Cas no 2098051-52-4 (N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine)

N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine is a brominated cyclohexylamine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 4-bromophenyl ethyl group linked to a 2-methylcyclohexylamine moiety, offering versatility as an intermediate in the development of bioactive compounds. The bromine substituent enhances reactivity for further functionalization, while the methylcyclohexyl group contributes to steric and electronic modulation. This compound is valued for its well-defined molecular architecture, enabling precise modifications in medicinal chemistry research. High-purity synthesis ensures consistency in downstream applications, making it suitable for exploratory studies in drug discovery and material science. Proper handling and storage are recommended due to its reactive nature.
N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine structure
2098051-52-4 structure
Product name:N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine
CAS No:2098051-52-4
MF:C15H22BrN
MW:296.245883464813
CID:5048812

N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
    • N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine
    • Inchi: 1S/C15H22BrN/c1-12-4-2-3-5-15(12)17-11-10-13-6-8-14(16)9-7-13/h6-9,12,15,17H,2-5,10-11H2,1H3
    • InChI Key: WYSAMEKMPJNRSO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCNC1CCCCC1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 211
  • XLogP3: 4.7
  • Topological Polar Surface Area: 12

N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-9443-10g
N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4 95%+
10g
$2675.0 2023-09-06
TRC
N300501-1g
n-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4
1g
$ 570.00 2022-06-02
Life Chemicals
F1967-9443-5g
N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-9443-0.5g
N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4 95%+
0.5g
$551.0 2023-09-06
TRC
N300501-100mg
n-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4
100mg
$ 95.00 2022-06-02
TRC
N300501-500mg
n-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4
500mg
$ 365.00 2022-06-02
Life Chemicals
F1967-9443-0.25g
N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-9443-2.5g
N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-9443-1g
N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
2098051-52-4 95%+
1g
$580.0 2023-09-06

Additional information on N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine

N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine: A Comprehensive Overview

N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine, with the CAS number 2098051-52-4, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexane ring with a substituted ethyl group and a bromophenyl moiety. The presence of the bromine atom in the para position of the phenyl ring adds to its chemical versatility, making it a valuable intermediate in various synthetic processes.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules. Its structure allows for easy modification, enabling researchers to explore its role as a precursor in the synthesis of more complex molecules with therapeutic applications. For instance, modifications to the cyclohexane ring or the ethyl group can lead to derivatives with enhanced pharmacokinetic properties, such as improved bioavailability and reduced toxicity.

The synthesis of N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine typically involves multi-step reactions, often starting with the bromination of a phenyl group followed by coupling reactions to introduce the cyclohexane moiety. The use of advanced catalytic systems has significantly improved the efficiency and yield of these reactions, making large-scale production more feasible. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.

In terms of applications, this compound has shown promise in materials science as well. Its ability to form stable amide bonds makes it a candidate for use in polymer synthesis, where it can serve as a building block for high-performance materials. Additionally, its electronic properties have been studied for potential use in organic electronics, though further research is needed to fully realize its potential in this area.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into its molecular architecture, ensuring that it meets rigorous quality standards required for both research and industrial applications.

Looking ahead, ongoing research aims to explore the biological activity of this compound and its derivatives. Initial assays suggest that it may exhibit anti-inflammatory or antioxidant properties, opening avenues for its use in therapeutic agents. Collaborative efforts between chemists and biologists are expected to accelerate this line of investigation, potentially leading to breakthroughs in medicinal chemistry.

In conclusion, N-[2-(4-Bromophenyl)ethyl]-2-methylcyclohexan-1-amine is a multifaceted compound with diverse applications across various scientific domains. Its structural complexity and chemical reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science. As advancements in synthetic methods and analytical techniques continue to evolve, so too will our understanding and utilization of this remarkable molecule.

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